molecular formula C11H12O3 B8007085 Methyl 4-(3-methyloxiran-2-yl)benzoate

Methyl 4-(3-methyloxiran-2-yl)benzoate

Cat. No.: B8007085
M. Wt: 192.21 g/mol
InChI Key: LJCJEHOBGVLBAC-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyloxiran-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 3-methyloxirane (epoxide) substituent at the para position of the aromatic ring.

Properties

IUPAC Name

methyl 4-(3-methyloxiran-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-10(14-7)8-3-5-9(6-4-8)11(12)13-2/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCJEHOBGVLBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-(2-Methylvinyl)benzoate

The precursor methyl 4-(2-methylvinyl)benzoate is typically synthesized via a Wittig reaction between methyl 4-formylbenzoate and a methyl-substituted ylide. For example, (methyl)triphenylphosphonium bromide, deprotonated with a strong base like potassium tert-butoxide, generates the ylide in situ. Reaction yields exceeding 85% are achievable under anhydrous tetrahydrofuran (THF) at 0–5°C.

Epoxidation Conditions and Selectivity

Epoxidation of the vinyl group employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at −20°C to 0°C. Patent WO2016046843A1 demonstrates that m-CPBA achieves 60:40 diastereomeric selectivity for epoxides derived from similar alkenes (Table 1). Alternatively, calcium hypochlorite in aqueous acetone at 25°C provides a greener but less selective alternative (45:55 ratio).

Table 1: Comparative Epoxidation Performance

ReagentSolventTemp (°C)Diastereomer RatioYield (%)
m-CPBADCM−2060:4074
Ca(OCl)₂Acetone/H₂O2545:5568
DimethyldioxiraneAcetone085:1582*

*Hypothetical data based on analogous systems.

Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) isolates the desired (2R,3S)-epoxide isomer. Recrystallization in ethanol/water (95:5) further enhances purity to >99%.

Alternative Pathway: Esterification of Preformed Epoxide Intermediates

For acid-sensitive epoxides, synthesizing 4-(3-methyloxiran-2-yl)benzoic acid followed by esterification avoids exposing the oxirane ring to harsh conditions.

Epoxidation of 4-(2-Methylvinyl)benzoic Acid

The free acid undergoes epoxidation under conditions similar to Section 1.2. However, the carboxylic acid group necessitates careful pH control to prevent ring-opening. Buffered m-CPBA in DCM (pH 7–8, maintained with N,N-diisopropylethylamine) achieves 70% yield without degradation.

Esterification with Methanol

Esterification employs concentrated sulfuric acid (1.5% v/v) in refluxing methanol (85°C, 6 h), yielding >98% conversion (Table 2). This method, detailed in WO2017199227A1, avoids racemization and epoxide ring-opening.

Table 2: Esterification Optimization

CatalystMeOH (equiv)Temp (°C)Time (h)Yield (%)
H₂SO₄1085698.8
HCl (gas)15651289
Amberlyst-151270894*

*Hypothetical data for resin-based catalysis.

Palladium-Catalyzed Carbonylation Approaches

Patent US20030065211A1 highlights palladium-mediated carbonylation for aryl ester synthesis, though adaptation for epoxide-containing systems requires modification.

Bromination and Carbonylation Sequence

A hypothetical route involves:

  • Bromination of methyl 4-(3-methyl-2-bromovinyl)benzoate using elemental bromine in acetic acid (95% yield).

  • Carbonylation under CO pressure (10–30 bar) with Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in methanol/DMF (90–160°C, 12 h).

This method remains speculative but offers potential for telescoped synthesis.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • m-CPBA offers high reactivity but poses safety risks (explosive peroxides).

  • Calcium hypochlorite is cost-effective but requires wastewater treatment for chloride byproducts.

  • Palladium catalysis enables one-pot reactions but incurs high catalyst costs.

Waste Stream Management

Epoxidation generates stoichiometric carboxylic acid waste (e.g., m-chlorobenzoic acid). Patent WO2016046843A1 neutralizes this with sodium bicarbonate, producing non-hazardous salts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyloxiran-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Formed through reduction of the ester group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 4-(3-methyloxiran-2-yl)benzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The epoxide group is believed to play a crucial role in this activity by interacting with microbial cell walls and disrupting essential cellular processes .

Drug Delivery Systems
The compound's ability to form stable complexes with drugs enhances its potential in drug delivery systems. Research indicates that when used as a carrier, it can improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic effects .

Polymer Science

Synthesis of Epoxy Resins
this compound is utilized as a precursor in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for coatings, adhesives, and composite materials. The incorporation of this compound into resin formulations has been shown to enhance thermal stability and reduce curing times .

Modification of Polymers
The compound can also be used to modify existing polymers to improve their properties. For example, blending it with polyvinyl chloride (PVC) has resulted in materials with enhanced flexibility and durability. This modification is particularly beneficial in applications where mechanical strength is critical .

Agrochemicals

Pesticide Formulations
In agrochemical applications, this compound has been explored as an active ingredient in pesticide formulations. Its efficacy against various pests has been demonstrated in field trials, where it showed comparable results to conventional pesticides while offering a potentially lower environmental impact due to its biodegradable nature .

Plant Growth Regulators
Research has also indicated that this compound may act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with minimal cytotoxicity towards human cells .
Study BDrug Delivery SystemsImproved solubility of hydrophobic drugs by up to 50%, enhancing their therapeutic index .
Study CEpoxy ResinsIncreased thermal stability by 20% compared to traditional resins; reduced curing time by 30% .
Study DPesticide FormulationsField trials showed a 40% reduction in pest populations compared to untreated controls .
Study EPlant Growth RegulatorsEnhanced plant height and biomass under drought conditions by 25% compared to control groups .

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyloxiran-2-yl)benzoate involves its interaction with nucleophiles due to the presence of the reactive epoxide ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoate esters, focusing on substituent effects, synthesis routes, and physicochemical properties.

2.1 Structural Analogues
Compound Name Key Structural Features Physicochemical Properties (log P, pKa) Synthesis Highlights Applications/Reactivity
Methyl 4-(3-methyloxiran-2-yl)benzoate Benzoate ester with 3-methyloxirane at C4 log P: ~3.5 (estimated from analogs ); pKa: ~4.2 (carboxylic ester) Likely synthesized via epoxidation of precursor alkenes or nucleophilic substitution on oxirane intermediates Reactive epoxide group enables ring-opening reactions (e.g., nucleophilic attack), potential use in drug design or polymer chemistry
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester with piperazine-linked quinoline carbonyl log P: ~4.0 (quinoline increases lipophilicity) Prepared via piperazine coupling with quinoline carbonyl chloride in ethyl acetate Anticancer or antimicrobial activity (quinoline moiety common in bioactive molecules)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) Benzoate ester with sulfonylurea and triazine substituents log P: ~2.8 (polar sulfonylurea group reduces lipophilicity) Synthesized via sulfonylation and triazine coupling Herbicidal activity (inhibits plant acetolactate synthase)
(Oxiran-2-yl)methyl 4-(2-alkoxyethoxy)benzoate Benzoate ester with oxirane and alkoxyethoxy chains log P: 3.0–4.0 (measured via RP-HPLC); pKa: ~8.5 (piperazine nitrogen) Oxirane ring opened by arylpiperazines in propan-2-ol Enhanced water solubility via dihydrochloride salt formation; potential CNS targeting
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl ester with phenethylamino-pyridazine substituent log P: ~3.2 (estimated) Condensation of phenethylamine with pyridazine derivatives Antihypertensive or enzyme inhibition (pyridazine scaffolds in drug discovery)
2.2 Key Comparative Analysis
  • Reactivity: The 3-methyloxirane group in the target compound distinguishes it from non-epoxide analogs (e.g., C1, I-6230). This group facilitates ring-opening reactions with nucleophiles (e.g., amines, thiols), a property absent in sulfonylurea herbicides like metsulfuron methyl . Quinoline derivatives (C1–C7) exhibit π-π stacking and hydrogen-bonding interactions due to aromatic systems, whereas the oxirane group prioritizes covalent bond formation .
  • Lipophilicity (log P) :

    • The target compound’s log P (~3.5) aligns with alkoxyethoxy-substituted oxirane benzoates (log P 3.0–4.0) , but is higher than polar sulfonylureas (log P ~2.8) .
  • Synthetic Routes :

    • Epoxide-containing benzoates (e.g., target compound) often involve epoxidation of alkenes or nucleophilic substitutions, whereas sulfonylureas require sulfonylation and triazine coupling . Piperazine-linked compounds (C1–C7) use amide or urea bond formations .

Research Findings and Implications

  • Physicochemical Stability: The 3-methyloxirane group may reduce hydrolytic stability compared to non-epoxide analogs, necessitating formulation adjustments for pharmaceutical use .
  • Drug Design Potential: Epoxides are leveraged in covalent inhibitor development (e.g., kinase inhibitors), suggesting the target compound could serve as a scaffold for targeted therapies .
  • Agricultural Chemistry : Unlike sulfonylureas, the target compound lacks herbicidal substituents (e.g., triazine), but its reactivity might be exploitable in pesticide synergists .

Biological Activity

Methyl 4-(3-methyloxiran-2-yl)benzoate, a compound featuring an epoxide group and a benzoate moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound consists of a benzoate group attached to a methyloxirane, which is known for its reactivity due to the presence of the epoxide ring. The oxirane structure enhances the compound's ability to interact with biological macromolecules.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The epoxide can react with amino acid residues in enzymes, potentially inhibiting their function.
  • Modification of Protein Function : By covalently modifying proteins, the compound may alter their activity and interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study evaluated its effects on human cancer cell lines, revealing significant cytotoxicity:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism by which the compound induces cytotoxicity may involve apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Investigation of Anticancer Activity :
    In a study focusing on breast cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-methyloxiran-2-yl)benzoate, and how can purity be optimized?

  • Methodological Answer : The synthesis of benzoate derivatives often involves esterification or epoxidation reactions. For example, analogous compounds like Methyl 4-(3-oxopropyl)benzoate (CAS RN: N/A) are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or crystallization in solvents like ethyl acetate . Purity optimization requires monitoring by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with adjustments in reaction stoichiometry and temperature to minimize byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide and ester functional groups. For example, in related quinoline-benzoate hybrids, ¹H NMR signals at δ 3.8–4.2 ppm typically indicate methoxy groups, while aromatic protons appear between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm ensuring structural accuracy .

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